(6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride
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Overview
Description
(6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride is a complex organic compound with a unique structure that combines a quinoline derivative with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-methylquinoline with 2-methoxyaniline under specific conditions to form the desired amine. This reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, (6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and overall structure.
Uniqueness
(6-Methoxy-2-methyl(4-quinolyl))(2-methoxyphenyl)amine, chloride is unique due to its combination of a quinoline derivative with a methoxyphenyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H19ClN2O2 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
6-methoxy-N-(2-methoxyphenyl)-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c1-12-10-17(20-16-6-4-5-7-18(16)22-3)14-11-13(21-2)8-9-15(14)19-12;/h4-11H,1-3H3,(H,19,20);1H |
InChI Key |
YVMCRZGSVGXIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
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